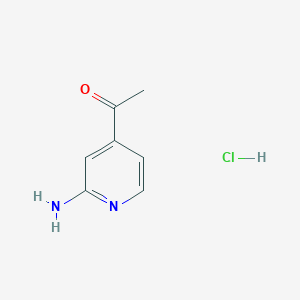
4-Fluoro-3,3-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,3-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,3-dimethylpiperidine typically involves the fluorination of 3,3-dimethylpiperidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,3-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3,3-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3,3-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,3-Dimethylpiperidine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoropiperidine: Similar fluorinated piperidine but without the dimethyl groups.
3-Fluoro-3,3-dimethylpiperidine: A positional isomer with the fluorine atom at a different position.
Uniqueness: 4-Fluoro-3,3-dimethylpiperidine is unique due to the presence of both the fluorine atom and the dimethyl groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
4-fluoro-3,3-dimethylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5H2,1-2H3 |
InChI Key |
YCBRXQBPAYNCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



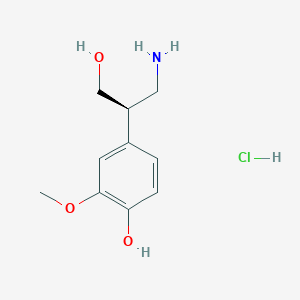
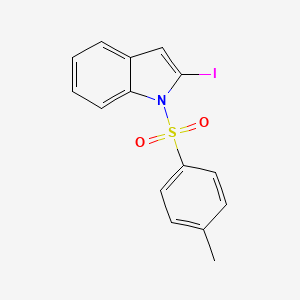
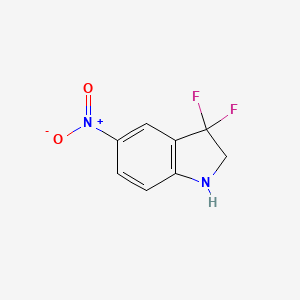

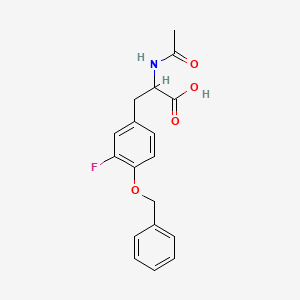
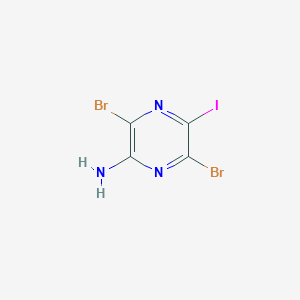
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
![4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B15243007.png)

